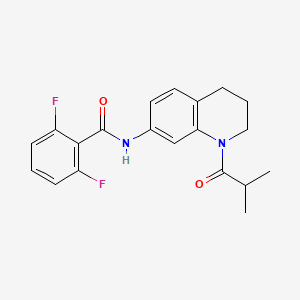

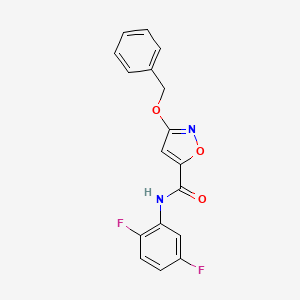

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various isoxazole derivatives and their synthesis, characterization, and applications, which can provide insights into the general class of compounds to which the target molecule belongs. Isoxazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves strategies such as cycloaddition reactions, as seen in the synthesis of a prodrug for an antiarthritic agent where carbethoxyformonitrile oxide is reacted with a pyrrolidino-butenamide derivative . Another example includes the preparation of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines . These methods highlight the versatility of isoxazole synthesis, which may be applicable to the synthesis of "this compound" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using techniques such as NMR, MS, and X-ray crystallography. For instance, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . Similarly, the structure of antipyrine derivatives was characterized using X-ray analysis and supported by DFT calculations . These techniques would be essential in determining the precise molecular structure of "this compound."

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and oxidations. For example, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared and then oxidized to give sulfonylmethyl derivatives . The reactivity of the isoxazole ring and its substituents would influence the chemical reactions that "this compound" can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like benzyl and difluorophenyl groups would affect these properties. While the papers do not provide specific data on the compound , they do discuss the properties of similar compounds, which can be used to infer the behavior of "this compound" .

Aplicaciones Científicas De Investigación

Synthesis and Mechanism Studies

Isoxazole-containing compounds have been synthesized through various methods, demonstrating their utility in developing novel chemical entities with potential biological activities. For example, the study by Azizian et al. (2000) discussed the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing the chemical versatility of isoxazole derivatives in synthesizing complex molecules (Azizian et al., 2000).

Biological Evaluation for Therapeutic Potential

Isoxazole derivatives have been evaluated for their therapeutic potential, including antimicrobial and anticancer activities. A study by Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated its antimicrobial and antioxidant activities, revealing the bioactive potential of isoxazole carboxamide derivatives (Sindhe et al., 2016).

Anticancer and Antimicrobial Properties

The synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties was reported by Altug et al. (2017), indicating the importance of these derivatives in developing new treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Drug Development Applications

In drug development, isoxazole derivatives have been explored for their role as glycoprotein IIb/IIIa antagonists, a crucial target for inhibiting platelet aggregation. Research by Xue et al. (1997) into isoxazoline glycoprotein IIb/IIIa antagonists demonstrated the compound's potential for oral activity and antiplatelet effects, underscoring the pharmaceutical applications of such derivatives (Xue et al., 1997).

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O3/c18-12-6-7-13(19)14(8-12)20-17(22)15-9-16(21-24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYHMJULAIGBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)